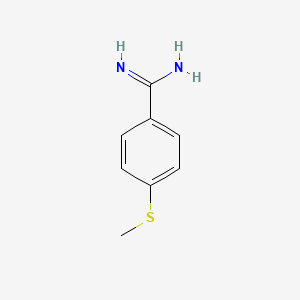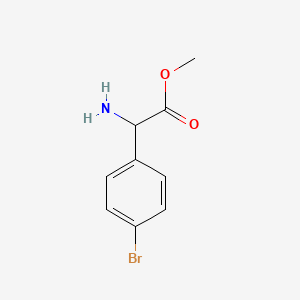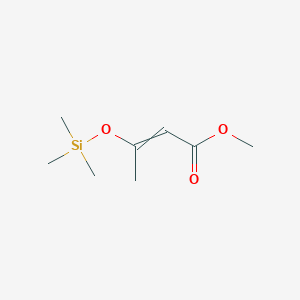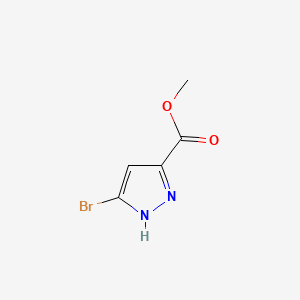
4-Methylsulfanyl-benzamidine
概要
説明
4-Methylsulfanyl-benzamidine is a chemical compound that has gained significant attention in scientific research in recent years. It is a potent inhibitor of a class of enzymes called serine proteases, which play a crucial role in various physiological and pathological processes.
科学的研究の応用
Crystal Structure and Polymorphism
4-Amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, a compound related to 4-Methylsulfanyl-benzamidine, shows interesting crystallographic properties. It crystallizes in two polymorphic forms, both in the P2(1)/c space group. The crystal structure features hydrogen bonding and aromatic pi-pi interactions, highlighting its potential for detailed structural analysis in materials science (Glidewell et al., 2003).
Role in Enzyme Inhibition
Studies have identified compounds structurally similar to this compound as effective enzyme inhibitors. For instance, benzamidine-based inhibitors demonstrate selectivity in inhibiting thrombin and factor Xa, key components in blood coagulation (Nar et al., 2001). This suggests potential therapeutic applications in developing anticoagulant drugs.
Development of Specific Thrombin Inhibitors
N,N-Dialkylated 4-(4-arylsulfonylpiperazine-1-carbonyl)-benzamidines and 4-((4-arylsulfonyl)-2-oxo-piperazin-1-ylmethyl)-benzamidines, which are structurally similar to this compound, have been studied for their potent factor Xa inhibition properties. These findings indicate the potential of such compounds in anticoagulant therapy (Jia et al., 2004).
Inhibition of Platelet Aggregation
Derivatives of benzamidine, closely related to this compound, have shown efficacy in inhibiting platelet aggregation. This property is vital for developing treatments for thromboembolic disorders, highlighting the compound's potential in cardiovascular research (Glusa et al., 1974).
Applications in Main Group and Coordination Chemistry
N-silylated benzamidines, which include structures similar to this compound, play a significant role in the main group and coordination chemistry. They serve as precursors for various inorganic heterocycles and transition metal complexes, indicating their utility in material science and catalysis research (Edelmann, 1994).
Antihypertensive and Analgesic Properties
Compounds like 5-(4-substituted phenyl)-2-(substituted benzylsulfanyl)-4-(substituted phenyl)-6-methyl-1,4-dihydro-5-pyrimidine carboxamides, structurally related to this compound, have been evaluated for their antihypertensive and analgesic properties. This suggests potential applications in the development of new therapeutic agents for hypertension and pain management (Alam et al., 2010).
作用機序
Target of Action
4-Methylsulfanyl-benzamidine is a derivative of benzamidine . Benzamidine is known to target several proteins, including Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , Casein kinase II subunit alpha , Kallikrein-6 , Trypsin-2 , Trypsin-3 , Copper transport protein ATOX1 , Enoyl-CoA delta isomerase 1, mitochondrial , and Trypsin . These proteins play crucial roles in various biological processes, including inflammation, coagulation, and cellular signaling .
Mode of Action
Benzamidine derivatives are known to inhibit the activity of their target proteins . This inhibition can lead to changes in the biological processes these proteins are involved in, potentially altering cellular functions .
Biochemical Pathways
Given its similarity to benzamidine, it may affect pathways related to inflammation and coagulation
Result of Action
Based on its similarity to benzamidine, it may have anti-inflammatory effects
Safety and Hazards
生化学分析
Biochemical Properties
4-Methylsulfanyl-benzamidine is known to interact with various enzymes and proteins. For instance, benzamidine, a similar compound, is a reversible inhibitor that binds to the active site of plasmin, an endogenous enzyme responsible for digesting fibrin present in blood clots . It is plausible that this compound may exhibit similar interactions with enzymes and proteins, although specific interactions have not been reported yet.
Cellular Effects
The effects of this compound on cellular processes are not well-documented. Benzamidine derivatives have been shown to have effects on cellular processes such as inflammation and infections . It is possible that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Benzamidine is known to bind to the active site of plasmin, inhibiting its activity . It is possible that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
特性
IUPAC Name |
4-methylsulfanylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H3,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPJVNWTNVZVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404373 | |
| Record name | 4-METHYLSULFANYL-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
412307-75-6 | |
| Record name | 4-METHYLSULFANYL-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl [1-(2-furoyl)piperidin-4-YL]acetate](/img/structure/B3022465.png)
![methyl {(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B3022466.png)


![Methyl 4-[(methylamino)sulfonyl]benzoate](/img/structure/B3022473.png)


![Methyl 4-[(dipropylamino)sulfonyl]benzoate](/img/structure/B3022478.png)

![Methyl 3-[methyl(1-methylpyrrolidin-3-yl)amino]propanoate](/img/structure/B3022481.png)

